molecular formula C4H12NO3P B097755 (1-amino-2-methylpropyl)phosphonic acid CAS No. 18108-24-2

(1-amino-2-methylpropyl)phosphonic acid

Cat. No.: B097755
CAS No.: 18108-24-2
M. Wt: 153.12 g/mol
InChI Key: DGSLPJDIFKVSIB-UHFFFAOYSA-N
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Description

(1-amino-2-methylpropyl)phosphonic acid is an organophosphorus compound with the molecular formula C4H12NO3P. It is characterized by the presence of an amino group and a phosphonic acid group attached to a methylpropyl chain.

Preparation Methods

(1-amino-2-methylpropyl)phosphonic acid can be synthesized through several methods. One common synthetic route involves the reaction of dialkylphosphonic acid with an amine. For example, dimethylphosphonic acid can be reacted with methylamine at elevated temperatures to yield this compound . Another method involves the reaction of phosphorous acid with nitriles in the presence of methanesulfonic acid, followed by the addition of phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The Kabachnik–Fields reaction, which involves the condensation of an aldehyde, amine, and phosphite, is also a widely used method for synthesizing aminophosphonates .

Chemical Reactions Analysis

(1-amino-2-methylpropyl)phosphonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include phosphonic acid derivatives, phosphine compounds, and substituted aminophosphonates .

Mechanism of Action

The mechanism of action of (1-amino-2-methylpropyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the phosphonic acid group can coordinate with metal ions or participate in electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

(1-amino-2-methylpropyl)phosphonic acid can be compared with other aminophosphonic acids, such as aminomethylphosphonic acid and aminobutylphosphonic acid. These compounds share similar structural features but differ in the length and branching of their carbon chains. The unique structure of this compound, with its methylpropyl chain, imparts distinct chemical and biological properties, making it suitable for specific applications .

Similar compounds include:

Properties

IUPAC Name

(1-amino-2-methylpropyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO3P/c1-3(2)4(5)9(6,7)8/h3-4H,5H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSLPJDIFKVSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18108-24-2
Record name 1-Amino-2-methylpropylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018108242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC117800
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-AMINO-2-METHYLPROPYLPHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X890E354UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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